molecular formula C10H10O2 B2949474 2-[4-(2-Oxoethyl)phenyl]acetaldehyde CAS No. 39246-00-9

2-[4-(2-Oxoethyl)phenyl]acetaldehyde

Cat. No.: B2949474
CAS No.: 39246-00-9
M. Wt: 162.188
InChI Key: UOPOVDXLQHCGPJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Oxoethyl)phenyl]acetaldehyde typically involves the reaction of 4-(2-oxoethyl)benzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve scalability. The purification of the final product typically involves distillation, crystallization, or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Oxoethyl)phenyl]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: 2-[4-(2-Oxoethyl)phenyl]acetic acid.

    Reduction: 2-[4-(2-Hydroxyethyl)phenyl]acetaldehyde.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-[4-(2-Oxoethyl)phenyl]acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[4-(2-Oxoethyl)phenyl]acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes and proteins through its aldehyde group, forming covalent bonds with nucleophilic residues such as lysine or cysteine. This interaction can modulate the activity of enzymes and affect cellular processes. The compound may also participate in redox reactions, influencing oxidative stress and signaling pathways.

Comparison with Similar Compounds

2-[4-(2-Oxoethyl)phenyl]acetaldehyde can be compared with other similar compounds, such as:

    Benzaldehyde: Lacks the oxoethyl group, making it less reactive in certain chemical reactions.

    4-(2-Oxoethyl)benzaldehyde: Similar structure but without the additional aldehyde group, limiting its versatility in synthetic applications.

    2,2’- (1,4-phenylene)diacetaldehyde: Another name for the same compound, emphasizing its diacetaldehyde structure.

The uniqueness of this compound lies in its dual functional groups (aldehyde and oxoethyl), which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

2-[4-(2-oxoethyl)phenyl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPOVDXLQHCGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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